molecular formula C12H14N4O2 B2852984 5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide CAS No. 2034404-85-6

5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide

Cat. No. B2852984
M. Wt: 246.27
InChI Key: VJFDALZLYVWJPA-UHFFFAOYSA-N
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Description

“5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide” is a compound that has been studied for its potential anti-HBV therapeutic properties . It is part of a series of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) compounds that effectively inhibit a broad range of nucleos(t)ide-resistant HBV variants . The lead compound in this series demonstrated inhibition of HBV DNA viral load in a HBV AAV mouse model by oral administration .


Synthesis Analysis

The synthesis of this compound and similar ones has been the subject of various research efforts . The synthetic scheme typically involves several steps, including the use of NH-pyrazole carbonic acids as a key intermediate . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core has been discussed .


Molecular Structure Analysis

The molecular structure of this compound is part of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold . This scaffold is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .


Chemical Reactions Analysis

The chemical reactions involving this compound are part of the broader study of the synthetic transformations of the pyrazolo[1,5-a]pyrimidine motif . These transformations aim to improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .

Scientific Research Applications

Antibacterial Activity

A study on pyrazolopyridine derivatives, including compounds structurally related to 5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide, explored their synthesis and evaluated their antibacterial efficacy. These derivatives demonstrated moderate to good antibacterial activity against a range of Gram-negative and Gram-positive bacteria, including P. aeruginosa, E. coli, S. pneumoniae, and B. cereus. The presence of a carboxamide group at specific positions significantly influenced their antibacterial potency, highlighting the potential of such compounds in developing new antibacterial agents (Panda, Karmakar, & Jena, 2011).

Anticancer and Anti-inflammatory Applications

Another study synthesized a novel series of pyrazolopyrimidine derivatives, closely related to the compound of interest. These derivatives were evaluated for their anticancer and anti-5-lipoxygenase activities. Some of these derivatives showed promising cytotoxic effects against cancer cell lines, including HCT-116 and MCF-7, and exhibited significant 5-lipoxygenase inhibition, suggesting their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

Antiallergic Properties

Research into antiallergic agents led to the synthesis of derivatives with a core structure similar to 5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide. These compounds exhibited significant antiallergic activity in preclinical models, suggesting their potential as new therapeutic agents for managing allergic conditions (Nohara et al., 1985).

Cytotoxicity and Structural Insights

Further exploration into pyrazolo[1,5-a]pyrimidine derivatives revealed their synthesis, characterization, and evaluation for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These studies provided valuable insights into the structural attributes contributing to their biological activity and highlighted the potential of such compounds in developing novel anticancer therapies (Hassan, Hafez, & Osman, 2014).

Safety And Hazards

While specific safety and hazard information for this compound is not available in the sources I found, it’s important to handle all chemical compounds with appropriate safety measures. One related compound is classified as Aquatic Acute 1, Eye Irrit. 2, Skin Irrit. 2, and Skin Sens. 1 .

Future Directions

The future directions for the study of this compound and similar ones involve further exploration of their synthetic transformations and potential applications . The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine as a bifunctional scaffold are being discussed . The goal is to lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-8-6-11(15-18-8)12(17)14-9-3-5-16-10(7-9)2-4-13-16/h2,4,6,9H,3,5,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFDALZLYVWJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide

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